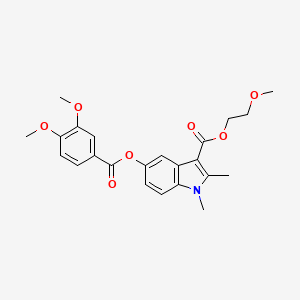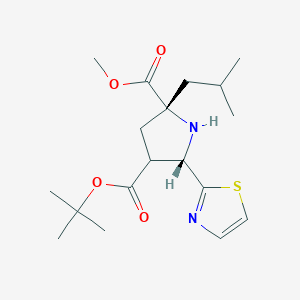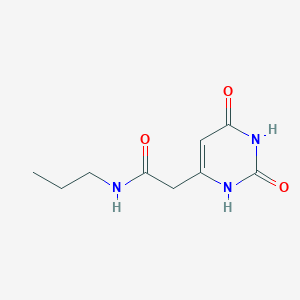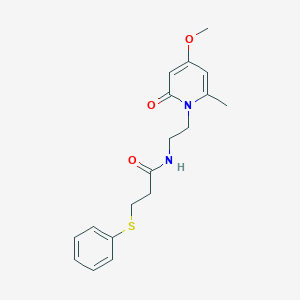![molecular formula C20H24BrN3O4S B2421216 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide CAS No. 896259-32-8](/img/structure/B2421216.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C20H24BrN3O4S and its molecular weight is 482.39. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-4-bromobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
HIV-1 Infection Prevention : A study by Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives similar to the compound . These antagonists can potentially be used as targeting preparations for the prevention of human HIV-1 infection.
Antibacterial Agents : Research by A. Khalil, M. Berghot, and M. Gouda (2010) synthesized new N-substituted imide derivatives as potential antibacterial agents. Their work involved derivatives that share structural similarities with the compound of interest.
Antifungal and Antituberculosis Agents : A 2011 study by S. A. E. El Bialy, Maria M. Nagy, and H. Abdel-Rahman focused on the efficient synthesis of compounds for potential use as antifungal and antituberculosis agents. These compounds, including derivatives of benzo[d][1,3]dioxol, showed promising activity against Mycobacterium tuberculosis and Candida albicans.
Synthesis of Phenoxo-Bridged Dicopper(II) Complexes : The study by P. Amudha, M. Thirumavalavan, and M. Kandaswamy (1999) involved the synthesis of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands. These complexes, which include derivatives of 4-methylpiperazin, have been investigated for their spectral, electrochemical, and magnetic properties.
Antipsychotic Drug Analogues : Research by T. Kohara, Hiroshi Tanaka, and others (2002) synthesized derivatives of 4-methylpiperazin as analogues of loxapine, a potent antipsychotic drug. These compounds demonstrated significant neu-roleptic activity.
Antimicrobial and Antiproliferative Activities : A 2020 study by E. Mansour, Asmaa Aboelnaga, E. Nassar, and Safaa I. Elewa synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety. These compounds showed interesting biological properties as antimicrobial and antiproliferative agents.
Anti-Inflammatory and Lipoxygenase Inhibition : The research by M. Abbasi, A. Rehman, and others (2017) aimed to synthesize new sulfonamides bearing the 1,4-benzodioxin ring for their potential as antibacterial agents and for inflammatory ailments treatment.
Photodynamic Therapy for Cancer Treatment : A 2020 study by M. Pişkin, E. Canpolat, and Ö. Öztürk focused on synthesizing new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy applications in cancer treatment.
Eigenschaften
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-bromobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN3O4S/c1-23-8-10-24(11-9-23)18(15-2-7-19-20(12-15)28-14-27-19)13-22-29(25,26)17-5-3-16(21)4-6-17/h2-7,12,18,22H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHIDBDXDRXYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-ethylphenyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2421136.png)



![6-Azaspiro[3.5]nonane-7,9-dione](/img/structure/B2421143.png)
![1-(3-isopropoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2421144.png)
![1-(Pyridin-3-yl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazin-2-one](/img/structure/B2421145.png)

![N-(2,4-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2421147.png)
![N-(4-fluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2421148.png)


